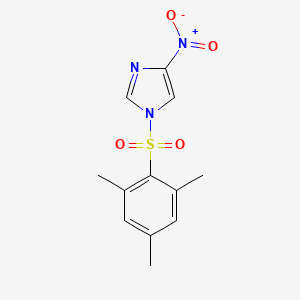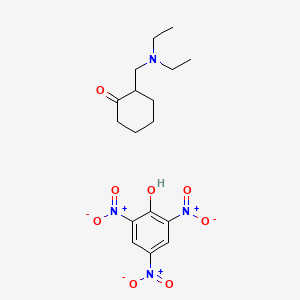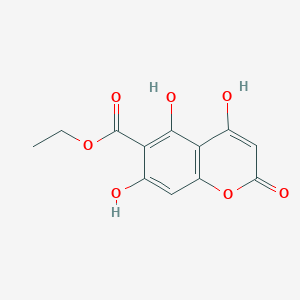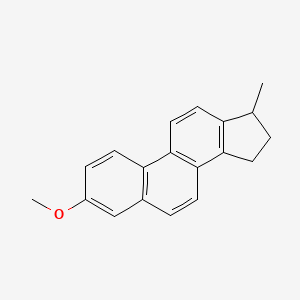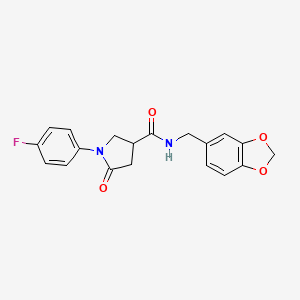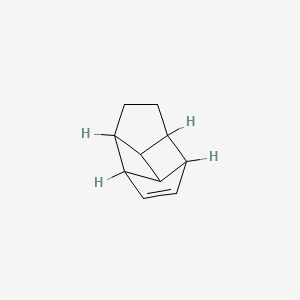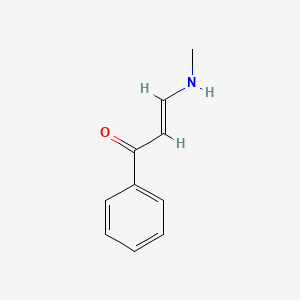
3-(Methylamino)acrylophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylamino)acrylophenone is a chemical compound with the molecular formula C10H11NO. It is a colorless liquid with a strong odor and is widely used in the synthesis of pharmaceuticals and organic compounds . This compound plays a crucial role as an intermediate in various chemical reactions and is commonly utilized in the pharmaceutical and chemical industries .
Méthodes De Préparation
The synthesis of 3-(Methylamino)acrylophenone can be achieved through several synthetic routes. One common method involves the reaction of 3-(dimethylamino)-1-phenyl-2-propen-1-one with methylamine . The reaction typically occurs in the presence of potassium hydrogensulfate in water at 50°C . Industrial production methods may vary, but they generally follow similar principles, ensuring the compound’s purity and yield.
Analyse Des Réactions Chimiques
3-(Methylamino)acrylophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(Methylamino)acrylophenone has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Methylamino)acrylophenone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-(Methylamino)acrylophenone can be compared with other similar compounds, such as:
- 2-Methyl-3-(p-tolyl)acrylophenone
- 4’-Methyl-3-(2-thienyl)acrylophenone
- 4’-Methyl-3-(1-naphthyl)acrylophenone
- 4’-Nitro-3-(2-thienyl)acrylophenone
These compounds share similar structural features but differ in their functional groups and reactivity . The uniqueness of this compound lies in its specific methylamino group, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H11NO |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
(E)-3-(methylamino)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C10H11NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-8,11H,1H3/b8-7+ |
Clé InChI |
MGZAGXMLBKSKRX-BQYQJAHWSA-N |
SMILES isomérique |
CN/C=C/C(=O)C1=CC=CC=C1 |
SMILES canonique |
CNC=CC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



